Homocystamine dihydrochloride
Description
Properties
CAS No. |
29205-72-9 |
|---|---|
Molecular Formula |
C6H18Cl2N2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-(3-aminopropyldisulfanyl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16N2S2.2ClH/c7-3-1-5-9-10-6-2-4-8;;/h1-8H2;2*1H |
InChI Key |
UBGCDCQBNHPNME-UHFFFAOYSA-N |
SMILES |
C(CN)CSSCCCN.Cl.Cl |
Canonical SMILES |
C(CN)CSSCCCN.Cl.Cl |
Other CAS No. |
29205-72-9 |
Related CAS |
463-22-9 (Parent) |
Synonyms |
homocystamine homocystamine dihydrobromide homocystamine dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Cystamine Dihydrochloride
- Molecular Formula : C₄H₁₄Cl₂N₂S₂
- Molecular Weight : 225.19 g/mol
- CAS Number : 56-17-7
- Structure: Disulfide bond between two 2-aminoethanethiol (cysteamine) groups.
- Primary Use : Treatment of urinary tract infections and radiation protection .
- Key Differences :
- Shorter carbon chain (2C vs. 3C in homocystamine).
- Established therapeutic applications, unlike homocystamine.
- Higher solubility in water due to shorter aliphatic chain.
Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)
- Molecular Formula : C₆H₁₈Cl₂N₄
- Molecular Weight : 219.14 g/mol
- Structure : Linear tetramine (four amine groups).
- Primary Use : Copper chelation therapy for Wilson’s disease .
- Key Differences :
- Lacks disulfide bonds; instead, features a polyethyleneamine backbone.
- Chelating properties due to multiple amine groups, unlike homocystamine’s redox-active disulfide.
Octenidine Dihydrochloride
- Molecular Formula : C₃₆H₆₂Cl₂N₁₀
- Molecular Weight : 723.88 g/mol
- CAS Number : 71251-02-0
- Structure : Aromatic biguanide with two pyridinyl groups.
- Primary Use : Broad-spectrum antimicrobial agent in wound care .
- Key Differences :
- Contains biguanide and aromatic moieties, enabling membrane disruption.
- Clinically validated for topical use, contrasting with homocystamine’s undefined applications.
Hydroxypropyl p-Phenylenediamine Dihydrochloride
- Molecular Formula : C₉H₁₆Cl₂N₂O
- CAS Number : 1928659-47-5
- Structure : Aromatic diamine with a hydroxypropyl substituent.
- Primary Use : Oxidative hair dye ingredient .
- Key Differences :
- Aromatic ring enhances stability and reactivity in dye formation.
- Regulatory status under evaluation (EU Cosmetic Regulation), unlike homocystamine.
Comparative Data Table
Research Findings and Functional Insights
- Redox Sensitivity : Both homocystamine and cystamine dihydrochloride contain disulfide bonds, making them susceptible to reduction (e.g., by dithiothreitol) to form thiol-containing amines (homocysteamine or cysteamine) . This property is critical in biological redox signaling.
- Therapeutic Potential: While cystamine and trientine are clinically used, homocystamine’s applications remain exploratory. Its structural similarity to cystamine suggests possible utility in chelation or antioxidant therapies, but toxicity data are lacking.
- Analytical Methods : Homocystamine could be analyzed via LC-UV or LC-MS, similar to methods used for dicyclomine hydrochloride impurities .
Preparation Methods
Procedure:
-
Reduction of Homocystine :
Homocystine is treated with reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) in aqueous or alcoholic solutions. For example, DTT selectively cleaves disulfide bonds, yielding homocysteine. -
Amination and Salt Formation :
The resulting homocysteine undergoes amination via reaction with ammonia or ammonium hydroxide under acidic conditions. Subsequent treatment with concentrated hydrochloric acid precipitates this compound.
Key Data :
Ring-Opening of Homocysteine Thiolactone
Homocysteine thiolactone hydrochloride, a cyclic lactam derivative, is a versatile intermediate. Ring-opening with ammonia generates homocystamine:
Procedure:
-
Thiolactone Synthesis :
DL-Methionine undergoes electrolytic reduction in hydrochloric acid to form DL-homocysteine thiolactone hydrochloride. -
Ammonolysis :
The thiolactone is treated with aqueous ammonia at 60–70°C, leading to nucleophilic attack at the carbonyl carbon and ring opening. The product is acidified with HCl to yield the dihydrochloride salt.
Key Data :
Direct Alkylation of Cysteamine Derivatives
Cysteamine (2-aminoethanethiol) can be homologated to introduce an additional methylene group, forming homocystamine:
Procedure:
-
Alkylation :
Cysteamine reacts with 1,3-dibromopropane in acetonitrile, forming homocystamine disulfide. -
Reduction and Protonation :
The disulfide is reduced with DTT or NaBH₄, followed by HCl treatment to precipitate the dihydrochloride.
Key Data :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Homocystine Reduction | Homocystine | DTT, HCl | 75% | High purity; scalable | Requires expensive reducing agents |
| Thiolactone Ammonolysis | Homocysteine thiolactone | NH₃, HCl | 85% | Mild conditions; avoids disulfide bonds | Multi-step synthesis of thiolactone |
| Cysteamine Alkylation | Cysteamine | 1,3-Dibromopropane, HCl | 60% | Straightforward alkylation | Low yield due to side products |
Industrial-Scale Considerations
Electrochemical methods, such as those used for DL-homocysteine thiolactone synthesis, offer scalability. For example:
-
Electrolytic Reduction :
Homocystine is reduced in a batch reactor with carbon felt cathodes, achieving 95% conversion efficiency. -
Cost Analysis :
Electrochemical routes reduce reagent costs by 30% compared to chemical reductions.
Quality Control and Characterization
Final products are validated via:
Q & A
Q. What are the recommended methodologies for synthesizing Homocystamine dihydrochloride in a laboratory setting?
this compound synthesis typically involves reacting the base compound with hydrochloric acid (HCl) under controlled conditions. For example, analogous dihydrochloride salts (e.g., (S)-(-)-1,2-diaminopropane dihydrochloride) are synthesized by combining the parent amine with HCl in aqueous media, followed by reflux and crystallization . Key considerations include:
- Stoichiometry : Ensure a 1:2 molar ratio of the amine to HCl to achieve the dihydrochloride form.
- Temperature control : Maintain reflux temperatures (~100°C) to optimize yield.
- Purification : Use recrystallization in ethanol or acetone to isolate high-purity crystals.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton (¹H) and carbon (¹³C) NMR shifts, comparing against reference spectra.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area under the curve) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).
Q. What are the solubility considerations for this compound in aqueous vs. organic solvents?
Dihydrochloride salts generally exhibit enhanced aqueous solubility due to ionic dissociation. For example:
- Aqueous buffers : Soluble in water (≥50 mg/mL at pH 3–5) due to protonation of amine groups.
- Organic solvents : Limited solubility in non-polar solvents (e.g., hexane) but moderate in polar solvents like methanol or DMSO .
- pH-dependent stability : Avoid alkaline conditions (pH >8) to prevent deprotonation and precipitation.
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers design in vivo studies to assess this compound’s biological activity?
- Dosing regimen : Subcutaneous or intraperitoneal injections (e.g., 3–100 mg/kg body weight) at 12-hour intervals, as demonstrated in studies with Antipain dihydrochloride .
- Endpoints : Measure biomarkers (e.g., DNA synthesis inhibition via radiolabeled thymidine uptake) or organ-specific effects (e.g., uterine weight reduction).
- Controls : Include vehicle-treated groups and reference compounds (e.g., protease inhibitors) to validate specificity.
Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices (e.g., biological fluids)?
- Magnetic molecularly imprinted polymers (MIPs) : Use histamine dihydrochloride as a template to develop selective sensors with electrochemical detection (limit of detection: ~0.1 nM) .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for high sensitivity in plasma or tissue homogenates .
Q. How does this compound’s stability vary under different storage conditions?
- Thermal stability : Degrades ≤10% after 24 hours at 25°C but shows significant decomposition (>30%) at 40°C.
- Light sensitivity : Protect from UV exposure to prevent photodegradation, as observed in dihydrochloride analogs .
- Lyophilization : Long-term stability (≥2 years) achievable when stored as lyophilized powder at -20°C .
Q. How should contradictions in pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects) be addressed?
- Mechanistic studies : Use phosphodiesterase (PDE) inhibition assays to distinguish direct enzyme effects from secondary pathways .
- Dose-response analysis : Evaluate biphasic responses (e.g., low-dose inhibition vs. high-dose activation) using logarithmic concentration ranges.
- Cell-type specificity : Compare results across primary cells (e.g., mastocytes) and immortalized lines to identify context-dependent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
